

Preclinical data on BAY-405 antitumor activity

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Compound of Interest

Compound Name: BAY-405

Cat. No.: B15614765

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An In-Depth Technical Guide to the Preclinical Antitumor Activity of **BAY-405**

Introduction

BAY-405 is a potent and selective, orally available small molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2] MAP4K1 is a serine/threonine kinase that functions as an intracellular immune checkpoint, negatively regulating T-cell responses downstream of T-cell receptor (TCR) stimulation.[1][3] In the tumor microenvironment, factors like prostaglandin E2 (PGE2) and transforming growth factor-beta (TGFβ) enhance MAP4K1 activity, contributing to immune suppression.[1][3] By inhibiting MAP4K1, **BAY-405** aims to enhance T-cell immunity and promote antitumor responses.[1] This document provides a comprehensive overview of the preclinical data supporting the antitumor activity of **BAY-405**.

Data Presentation

The preclinical efficacy of **BAY-405** has been evaluated through a series of biochemical and cellular assays, as well as in vivo tumor models. The quantitative data from these studies are summarized below.

Table 1: Biochemical and Cellular Activity of BAY-405

Assay Type	Target/Parameter	Species	IC50 Value	Reference
Binding Competition Assay	MAP4K1 (HPK1)	Human	6 nM	[4]
Kinase Inhibitor Assay	MAP4K1	Human	11 nM	[5]
ATP Binding Competition Assay	MAP4K1	Human	6.2 nM	[5]
High ATP Kinase Activity Assay	MAP4K1	Human	56 nM (at 1 mM ATP)	[5]
Cellular Assay	SLP76 Phosphorylation	Human	0.63 μ M	[4][5]
hERG Channel Binding	hERG	Human	4.9 μ M	[5]

Table 2: Kinase Selectivity of BAY-405

Parameter	Value	Notes	Reference
Selectivity Score (S)	0.080 (at 1 μ M)	Against a panel of 373 kinases	[5]
ROCK2 Selectivity Ratio	130-fold	Biochemical assay	[5][6]
MAP4K3 Selectivity Ratio	6.5-fold	---	[6]

Table 3: In Vivo Antitumor Efficacy of BAY-405

Tumor Model	Treatment	Outcome	Reference
B16 Melanoma Lung Colonization	BAY-405 (10-60 mg/kg)	Dose-dependent reduction in lung lesions	[5]
Subcutaneous B16 Melanoma	BAY-405	Suppression of tumor growth	[5]
EMT6 Breast Cancer	BAY-405	Suppression of tumor growth	[4]
B16-OVA Melanoma	BAY-405 + anti-PD-L1	Enhanced tumor suppression compared to single agents	[4]

Experimental Protocols

Detailed methodologies for the key experiments are crucial for the interpretation and replication of the findings.

In Vitro Kinase and Cellular Assays

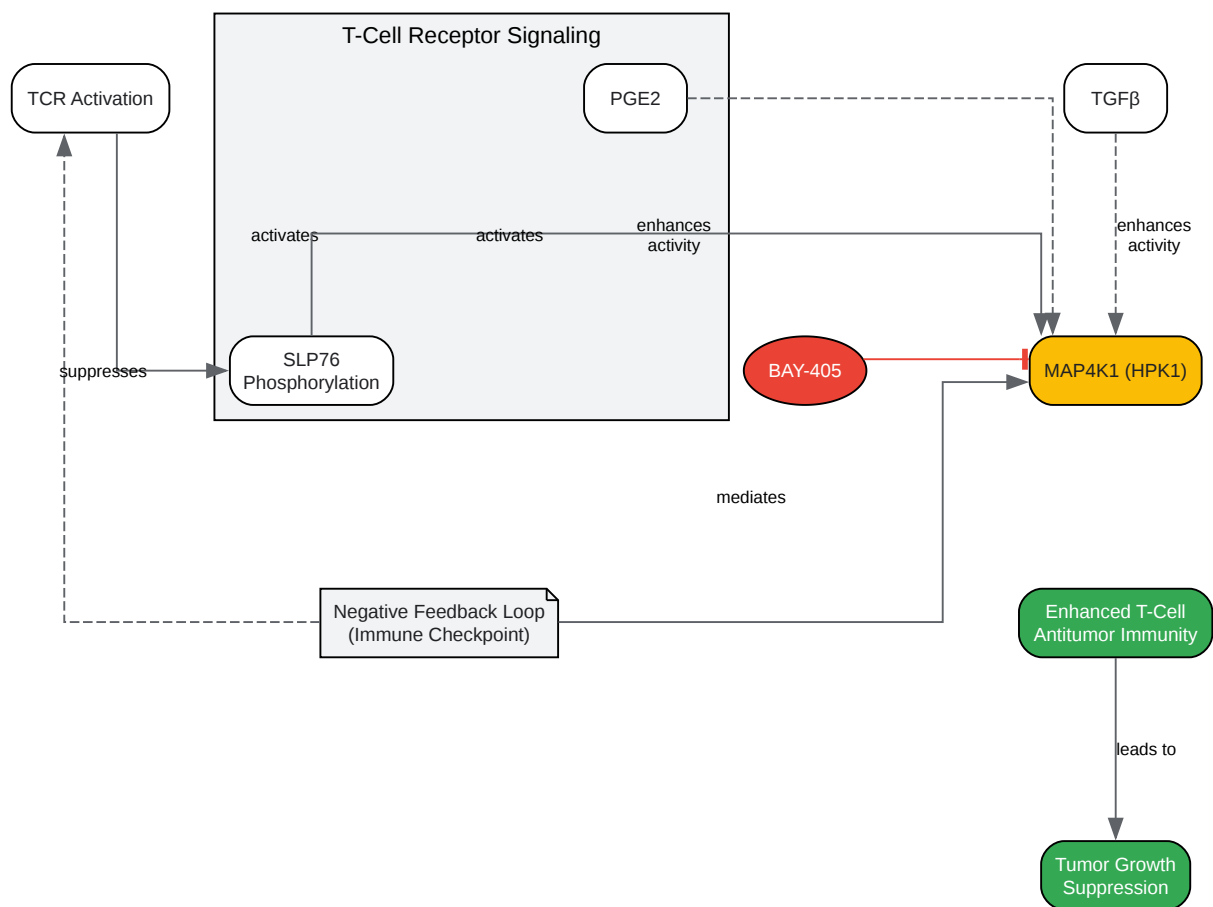
- **ATP Competitive Binding Assay:** The inhibitory activity of **BAY-405** against MAP4K1 was determined in an ATP competitive binding assay. The IC50 value was calculated from the concentration-response curve of the compound.[5]
- **SLP76 Phosphorylation Assay:** The cellular potency of **BAY-405** was assessed by measuring the inhibition of SLP76 phosphorylation. This assay evaluates the downstream effect of MAP4K1 inhibition in a cellular context.[4][5]
- **Kinase Selectivity Profiling:** The selectivity of **BAY-405** was evaluated against a large panel of kinases (373 kinases). The selectivity score is a measure of the compound's specificity for its intended target.[5][6]

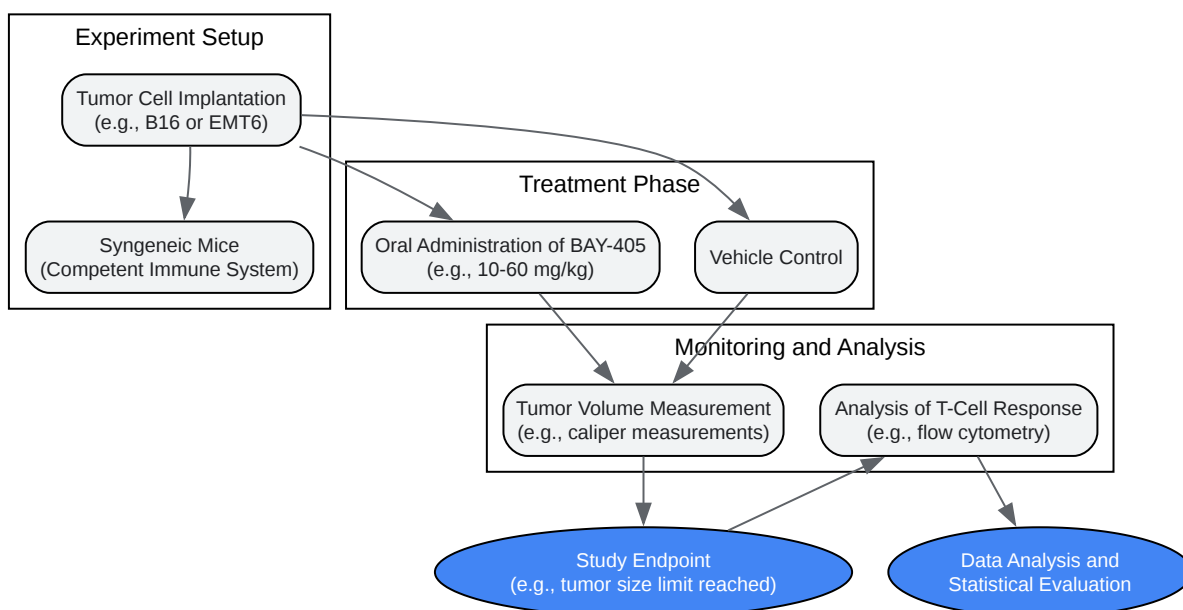
In Vivo Tumor Models

- Syngeneic Mouse Models: The antitumor efficacy of **BAY-405** was evaluated in syngeneic mouse models, including B16 melanoma and EMT6 breast cancer models.[4][5] These models utilize mice with a competent immune system, which is essential for evaluating immunomodulatory agents.
- Dosing Regimen: **BAY-405** was administered orally. In vivo efficacy experiments used a dose range of 10–60 mg/kg.[5]
- Efficacy Assessment: Antitumor activity was determined by measuring tumor growth over time. In the lung colonization model, the number of tumor lesions in the lungs was quantified. [5]
- T-Cell Dependence: To confirm the mechanism of action, studies were conducted in CD8+ T-cell-depleted mice and immunodeficient NSG mice. The lack of efficacy in these models demonstrated the T-cell-dependent nature of **BAY-405**'s antitumor effect.[5]

Mandatory Visualization

Signaling Pathway of MAP4K1 Inhibition by **BAY-405**





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